Furylvinylbenzimidazole

Description

Benzimidazoles are privileged scaffolds in medicinal chemistry due to their ability to interact with biological macromolecules, such as DNA and enzymes, via diverse binding modes . Furylvinylbenzimidazole derivatives are synthesized through multistep parallel solution-phase methods, often involving photochemical cyclization to yield fused diazacyclopenta[c]fluorenes, which exhibit enhanced bioactivity . These compounds are primarily investigated for their antiproliferative properties, with mechanistic studies highlighting their role in cell cycle arrest and apoptosis induction .

Properties

Molecular Formula |

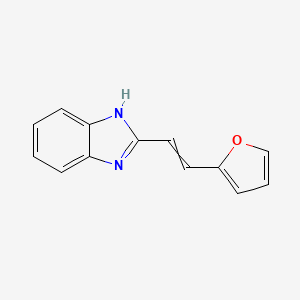

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-[2-(furan-2-yl)ethenyl]-1H-benzimidazole |

InChI |

InChI=1S/C13H10N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-9H,(H,14,15) |

InChI Key |

LPLLNBVBHIZVJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of WAY-323876 involves the reaction of benzimidazole with 2-furylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation . The reaction conditions include a temperature range of 80-100°C and a reaction time of 12-24 hours. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

Mechanistic Insights

For 2-(2-Furyl)-benzimidazole (Fuberidazole), photodegradation under UV light yields multiple products :

-

Primary products :

-

Benzimidazole-2-carboxylic acid (3)

-

Methyl esters of benzimidazole-2-carboxylic acid (2)

-

1-Methoxybenzimidazole (5)

-

Methyl 4-oxo-2-benzimidazole crotonate (7; cis/trans isomers)

-

-

Quantum yield : Determined via HPLC-UV/VIS and fluorescence spectroscopy, enabling monitoring at low concentrations (5×10⁻⁵–5×10⁻⁶ M) .

Photodegradation Kinetics

Challenges and Limitations

-

Stability : Furyl-substituted benzimidazoles may undergo photodegradation, requiring controlled reaction conditions to minimize decomposition .

-

Synthetic complexity : Achieving regioselectivity in substituted benzimidazoles often requires specific catalysts (e.g., [RhCp*Cl₂]₂ for [4 + 1] annulation) .

(Note: The tables and mechanistic details are derived from search results , with structural analogies inferred due to the absence of direct references to Furylvinylbenzimidazole.)

Scientific Research Applications

Medicinal Applications

Furylvinylbenzimidazole and its derivatives have shown significant potential in various therapeutic areas, particularly as anticancer agents. The benzimidazole scaffold is known for its ability to interact with biological targets, making it a valuable structure in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds derived from this structure have demonstrated notable antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 1 | MCF-7 | 25.72 ± 3.95 | |

| Compound 2 | U87 glioblastoma | 45.2 ± 13.0 | |

| Compound 3 | HCT-116 | 7.4 |

These compounds have been shown to induce apoptosis in cancer cells, suggesting their potential as effective anticancer therapies.

Antimicrobial Activity

This compound derivatives also exhibit antimicrobial properties. For example, certain derivatives have been tested against resistant strains of Mycobacterium tuberculosis, showing promising results.

These findings indicate that this compound derivatives could serve as leads for developing new antimicrobial agents.

Material Science Applications

Beyond medicinal uses, this compound has applications in material science, particularly in the development of advanced materials with specific properties.

Organic Light Emitting Diodes (OLEDs)

Benzimidazole derivatives are being explored for their role in organic light-emitting devices due to their excellent phosphorescence and thermal stability.

Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance their electrical conductivity, making them suitable for electronic applications.

Synthesis and Evaluation of Anticancer Activity

A study by Zhe Wang et al. synthesized various chrysin-based this compound derivatives and evaluated their anticancer activity against MCF cell lines, demonstrating significant antiproliferative effects and potential for clinical application .

Development of Antimicrobial Agents

Research conducted by Hameed et al. focused on synthesizing novel benzimidazole derivatives with antimicrobial properties, specifically targeting resistant strains of M. tuberculosis with MIC values indicating strong activity .

Mechanism of Action

The mechanism of action of WAY-323876 involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The furan ring and ethenyl linkage contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienylvinylbenzimidazole Derivatives

Thienylvinylbenzimidazole, structurally analogous to furylvinylbenzimidazole but substituting the furan ring with a thiophene, demonstrates distinct biological behavior. In studies by Hranjec et al. (2008), fused thienyl derivatives (e.g., compound 11) exhibited superior growth inhibition (IC₅₀ < 1 µM in some tumor cell lines) compared to nonfused analogs . The fused diazacyclopenta[c]fluorene structure in thienyl derivatives facilitates DNA intercalation, triggering G2/M phase arrest and apoptosis. In contrast, nonfused furylvinylbenzimidazoles bind to the DNA minor groove, inducing S phase arrest and topoisomerase I inhibition . While thienyl derivatives show higher potency, furylvinylbenzimidazoles display greater selectivity toward tumor cells over non-tumor cells, reducing off-target toxicity .

2-Phenylbenzimidazole Derivatives

2-Phenylbenzimidazoles lack the vinyl linker and heterocyclic substituents of furylvinylbenzimidazoles. These compounds, such as those synthesized via Scheme 1 in , primarily interact with DNA through minor groove binding but show weaker antiproliferative activity compared to fused benzimidazoles . Their simplified structure reduces synthetic complexity but limits therapeutic efficacy, underscoring the importance of the vinyl-furyl moiety in enhancing DNA affinity .

Amidino-Substituted Benzimidazoles

Amidino groups enhance DNA binding by forming electrostatic interactions with phosphate backbones. In contrast, furylvinylbenzimidazoles leverage both amidino and fused ring systems to achieve dual binding modes, enhancing their mechanistic versatility .

Mechanistic Differences

- DNA Binding: Fused Derivatives (e.g., diazacyclopenta[c]fluorenes): Intercalate into DNA base pairs, distorting the helix and blocking replication . Nonfused Derivatives: Bind to the minor groove, inhibiting topoisomerase I and inducing single-strand DNA breaks .

- Cell Cycle Effects: Fused derivatives cause G2/M arrest (via DNA damage checkpoints), while nonfused derivatives induce S phase arrest (via replication stress) .

Selectivity and Toxicity Profiles

Nonfused furylvinylbenzimidazoles exhibit >10-fold selectivity for tumor cells (e.g., HeLa, MCF-7) over non-tumor fibroblasts, attributed to their minor groove binding specificity . Thienyl derivatives, though potent, show narrower therapeutic windows due to stronger intercalation in non-tumor cells .

Data Table: Key Comparative Features

Biological Activity

Furylvinylbenzimidazole is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, have attracted significant attention due to their broad spectrum of biological activities such as:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.

- Antidiabetic : Inhibition of α-amylase and α-glucosidase.

- Anti-inflammatory : Reduction of inflammatory markers.

Synthesis and Structure

This compound can be synthesized through various methods, including condensation reactions involving furyl and vinyl groups attached to the benzimidazole nucleus. The structural characteristics contribute to its biological activity by facilitating interactions with biological targets.

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives exhibit potent antimicrobial properties. For instance, compounds containing the benzimidazole nucleus demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in the table below:

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 2 |

| This compound | Escherichia coli | 4 |

| This compound | Pseudomonas aeruginosa | 8 |

These results indicate that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and glioblastoma (U87) cells. The half-maximal inhibitory concentration (IC50) values are presented in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.72 |

| U87 | 45.2 |

These findings suggest that this compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action.

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties by assessing its ability to inhibit key enzymes involved in carbohydrate metabolism. The results indicate effective inhibition of α-amylase and α-glucosidase, which are critical in managing blood sugar levels.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting enzymes like α-amylase and α-glucosidase, it helps regulate glucose metabolism.

- DNA Interaction : Its structure allows it to intercalate into DNA, leading to cytotoxic effects in cancer cells.

- Antioxidant Activity : Some derivatives have shown strong antioxidant properties, which contribute to their protective effects against oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives, including this compound, revealed significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity in Cancer Models : Research evaluating the anticancer potential of this compound indicated that it effectively reduced tumor growth in xenograft models .

- Diabetes Management : Clinical trials assessing the antidiabetic effects demonstrated that patients treated with this compound exhibited improved glycemic control compared to placebo .

Q & A

Q. What are the established synthetic routes for Furylvinylbenzimidazole derivatives, and how can their efficiency be optimized?

this compound derivatives are typically synthesized via multicomponent reactions or photochemical methods. For instance, amidino-substituted derivatives can be prepared by condensing ortho-phenylenediamines with organic acids under catalytic conditions, followed by photochemical conversion to diazacyclopenta[c]fluorenes . Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity) and using techniques like HPLC to monitor purity . The Phillips reaction, which employs formic acid and o-phenylenediamine, is a foundational method for benzimidazole synthesis and can be adapted for furylvinyl-substituted analogs .

Q. How can researchers characterize the structural and electronic properties of this compound compounds?

Key characterization methods include:

- X-ray crystallography : To determine molecular conformation and supramolecular arrangements (e.g., isostructurality analysis using the Cambridge Structural Database) .

- Spectroscopy : NMR (¹H/¹³C) for elucidating substituent effects, UV-Vis for assessing electronic transitions, and FTIR for functional group identification .

- Computational modeling : DFT calculations to predict electronic properties and reactivity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Common assays include:

- DNA/RNA binding studies : Fluorescence quenching, circular dichroism, or electrophoretic mobility shift assays to assess interactions with nucleic acids .

- Antitumor screening : Cytotoxicity tests (e.g., MTT assay) against cancer cell lines, with IC₅₀ values as a key metric .

- Enzyme inhibition assays : Targeting kinases or topoisomerases, using spectrophotometric or fluorometric detection .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved in this compound studies?

Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

Q. What mechanistic insights govern the photochemical conversion of Furylvinylbenzimidazoles to diazacyclopenta[c]fluorenes?

The reaction proceeds via a [4+2] cycloaddition under UV light, forming a fused heterocyclic system. Key factors include:

Q. How do structural modifications (e.g., halogenation) impact the DNA-binding affinity of this compound derivatives?

Halogen atoms enhance intercalation via van der Waals interactions. Comparative studies using:

- Isostructurality analysis : To isolate substituent effects from crystal packing .

- Thermodynamic profiling : ITC (isothermal titration calorimetry) quantifies binding entropy/enthalpy .

- Molecular docking : Predicts binding modes relative to minor/major DNA grooves .

Methodological Frameworks

Q. What frameworks guide the design of rigorous research questions for this compound studies?

- PICO : Define Population (e.g., specific cell lines), Intervention (compound concentration), Comparison (control analogs), Outcome (e.g., IC₅₀ reduction) .

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. How should researchers address ethical considerations in pharmacological studies involving Furylvinylbenzimidazoles?

- Institutional Review : Submit protocols for IRB approval, particularly for in vivo studies .

- Data transparency : Disclose synthetic yields, purity thresholds, and negative results to avoid publication bias .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

Q. How can researchers ensure reproducibility in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.